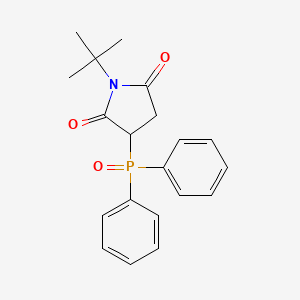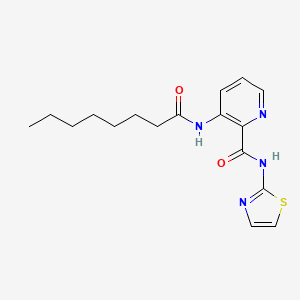
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine is a complex organic compound that features an aziridine ring, a pentafluorophenyl group, and a phenylethenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or via the cyclization of a haloamine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the aziridine with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Addition of the Pentafluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a pentafluorophenyl halide reacts with the aziridine.
Attachment of the Phenylethenyl Group: This can be achieved through a Heck reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine can undergo various types of reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and pentafluorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a potential pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine would depend on its specific application. Generally, aziridines can act as electrophiles due to the strain in the three-membered ring, making them reactive towards nucleophiles. The sulfonyl and pentafluorophenyl groups may influence the compound’s reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest aziridine, without any substituents.
N-Tosylaziridine: Aziridine with a tosyl (p-toluenesulfonyl) group.
Pentafluorophenyl Aziridine: Aziridine with a pentafluorophenyl group.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-2-(pentafluorophenyl)-3-(2-phenylethenyl)aziridine is unique due to the combination of its substituents, which can impart specific reactivity and properties not found in simpler aziridines. The presence of the pentafluorophenyl group, in particular, can enhance the compound’s stability and reactivity in certain reactions.
Eigenschaften
CAS-Nummer |
861437-17-4 |
|---|---|
Molekularformel |
C23H16F5NO2S |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2-(2,3,4,5,6-pentafluorophenyl)-3-(2-phenylethenyl)aziridine |
InChI |
InChI=1S/C23H16F5NO2S/c1-13-7-10-15(11-8-13)32(30,31)29-16(12-9-14-5-3-2-4-6-14)23(29)17-18(24)20(26)22(28)21(27)19(17)25/h2-12,16,23H,1H3 |
InChI-Schlüssel |
ZZQBGHBBEPBJFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)




![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)

![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)
